molecular formula C23H26N4O B2525596 N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-49-8

N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2525596
CAS RN: 900003-49-8
M. Wt: 374.488
InChI Key: FDQNKSOMAMGMQO-UHFFFAOYSA-N
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Description

The compound "N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is a complex organic molecule that is likely to share characteristics with pyrazine derivatives, which are known for their presence in natural flavors and various organic compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

While the exact synthesis of "N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide" is not detailed in the provided papers, the synthesis of pyrazine derivatives typically involves the formation of the pyrazine ring followed by functionalization at various positions on the ring. The tert-butyl group and the pyridinyl group would be introduced through subsequent steps, likely involving palladium-catalyzed cross-coupling reactions or similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied using computational methods, as seen in the provided papers. Quantum chemical calculations can predict the equilibrium geometry, vibrational frequencies, and other molecular properties with a high degree of accuracy. For the compound , similar computational methods could be used to determine its optimized molecular structure and to predict its vibrational modes, which would be essential for understanding its physical and chemical properties .

Chemical Reactions Analysis

Pyrazine derivatives are known to participate in various chemical reactions, particularly those involving nucleophilic attack at the electron-deficient pyrazine ring or electrophilic substitution at the aromatic rings. The presence of the tert-butyl and pyridinyl groups would influence the reactivity of the molecule, potentially activating or deactivating certain positions on the rings for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives can be inferred from spectroscopic investigations, such as FT-IR and FT-Raman spectroscopy, and computational studies, including HOMO and LUMO analysis and first hyperpolarizability calculations. These studies reveal information about the molecule's stability, charge distribution, and non-linear optical properties. For instance, a high first hyperpolarizability indicates significant non-linear optical behavior, which is important for applications in photonics and electronics. The HOMO and LUMO energies provide insights into the chemical activity and potential reactivity of the molecule .

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, have been recognized for their versatility in organic synthesis and catalysis. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their application in drug development is significant, with some N-oxide compounds showing potent activities, including anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019). The importance of heterocyclic N-oxide derivatives in organic synthesis and catalysis highlights the potential utility of N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide in similar contexts.

Drug Development Applications

Pyrazine derivatives, including compounds structurally related to the chemical , have been explored for their pharmacological activities. These compounds exhibit a broad spectrum of biological effects, such as antitumor, antibacterial, analgesic, and diuretic activities. They have been identified as selective inhibitors for various enzymes and receptors, highlighting their potential as lead compounds in drug discovery efforts (Wojcicka and Nowicka-Zuchowska, 2018). This underscores the potential pharmaceutical applications of N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, leveraging its structural features for therapeutic purposes.

properties

IUPAC Name

N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQNKSOMAMGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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